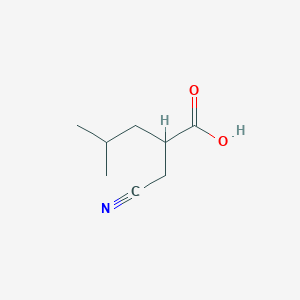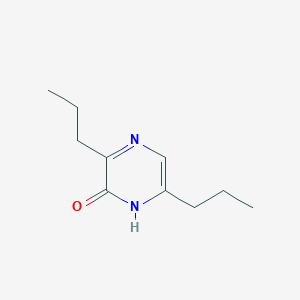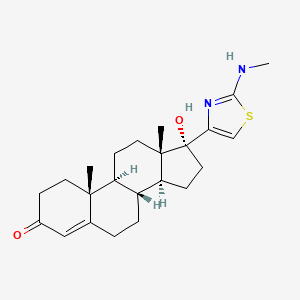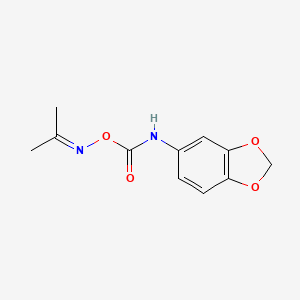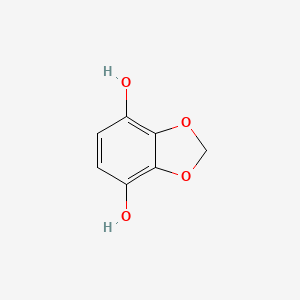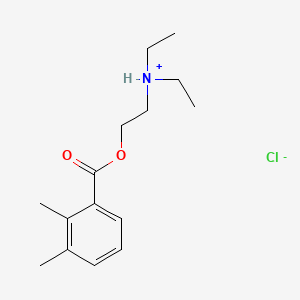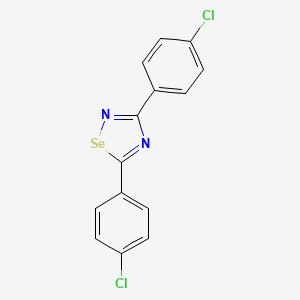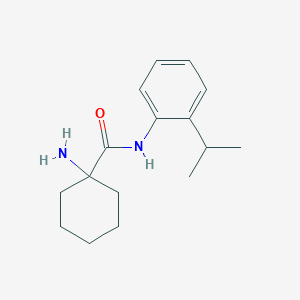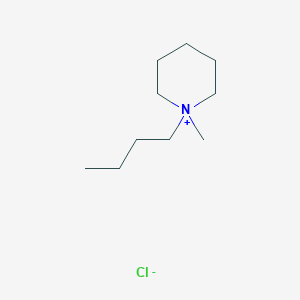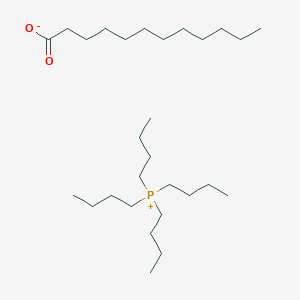![molecular formula C22H26ClF3O4S B13790403 2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrilium ring substituted with a chlorophenyl group and two tert-butyl groups, making it a subject of interest for researchers in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt typically involves a multi-step process. The initial step often includes the preparation of the pyrrilium ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The tert-butyl groups are then added via alkylation reactions. The final step involves the formation of the salt, which is achieved by treating the compound with an appropriate acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyrrilium derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted pyrrilium salts, oxidized derivatives, and reduced forms of the original compound.
Applications De Recherche Scientifique
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Shares structural similarities but differs in its functional groups and reactivity.
Phospholipids: Amphipathic compounds with both polar and nonpolar parts, similar in their ability to interact with biological membranes.
Uniqueness
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt is unique due to its specific substitution pattern and the presence of the pyrrilium ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C22H26ClF3O4S |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C21H26ClO.CHF3O3S/c1-20(2,3)18-13-16(14-19(23-18)21(4,5)6)8-7-15-9-11-17(22)12-10-15;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1/b8-7+; |
Clé InChI |
YBPVBOSVARHFRO-USRGLUTNSA-M |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


